(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride
描述
属性
IUPAC Name |
methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHSFOAFOLNFY-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156046-05-8 | |
| Record name | methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₉F₂NO₂·ClH
- Molecular Weight : 201.599 g/mol
- CAS Number : 156046-05-8
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in various biochemical pathways. It has been studied for its potential as a selective inhibitor of fibroblast activation protein (FAP), which is implicated in several pathological conditions, including cancer and fibrosis .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the pyrrolidine ring can significantly affect the compound's potency and selectivity. For instance, substituting different groups at various positions on the pyrrolidine structure has yielded compounds with enhanced biological activity. A notable study demonstrated that the introduction of fluorine atoms at the 4-position increased the inhibitory potency against FAP by enhancing binding affinity through hydrophobic interactions .
Table 1: Structure-Activity Relationship Analysis
| Compound | Modification | Activity (IC50) | Reference |
|---|---|---|---|
| Compound A | No modification | 500 nM | |
| Compound B | 4-Fluoro substitution | 150 nM | |
| Compound C | 4,4-Difluoro substitution | 50 nM |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against FAP, with IC50 values in the nanomolar range. This suggests strong potential for therapeutic use in diseases characterized by excessive fibroblast activity, such as chronic inflammatory conditions and certain cancers .
Case Studies
- Chronic Diseases : In a study investigating chronic inflammatory diseases, this compound was shown to significantly reduce fibroblast proliferation in vitro, indicating its potential as a therapeutic agent for conditions like Crohn's disease where FAP is overexpressed .
- Cancer Research : Another case study highlighted the compound's ability to inhibit tumor growth in xenograft models by targeting FAP-expressing tumor-associated fibroblasts. The results indicated a marked reduction in tumor size compared to control groups, suggesting that this compound could be developed into a novel anti-cancer therapy .
科学研究应用
Chemistry
(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride serves as a building block in organic synthesis. It is utilized in:
- Reagent in Chemical Reactions : The compound acts as a reagent in various chemical transformations, facilitating the synthesis of complex organic molecules.
- Synthesis of Specialty Chemicals : It is employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Biology
In biological research, this compound is studied for its potential activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as the immunoproteasome LMP2, with an IC50 value of approximately 65.6 nM, indicating its potential for treating proteasome-related diseases.
- Receptor Modulation : The compound may act as an antagonist at neurokinin (NK1) receptors, which are involved in pain and anxiety pathways. Its selective antagonism suggests therapeutic applications in managing these conditions.
- Protein Interactions : It interacts with proteins through non-covalent interactions, potentially altering their function and influencing cellular signaling pathways.
Medicine
The medicinal chemistry applications are particularly notable:
- Drug Development : Ongoing research focuses on its therapeutic potential in developing new drugs targeting various diseases. Its unique properties may enhance drug efficacy and metabolic stability.
- Cancer Therapy : Studies indicate that derivatives of this compound can selectively target tumors, enhancing uptake and efficacy compared to non-fluorinated variants.
Case Studies
Several studies illustrate the practical applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | LMP2 Inhibition | Demonstrated potent inhibition with an IC50 of 65.6 nM. |
| Study 2 | NK1 Receptor Antagonism | Showed selective antagonism with promising pharmacokinetic properties. |
| Study 3 | Tumor Uptake Enhancement | Structural modifications led to a 100% increase in tumor uptake compared to non-fluorinated compounds. |
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed comparison of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.
(R)-Methyl 4,4-Difluoropyrrolidine-2-Carboxylate Hydrochloride
- CAS : 1408057-39-5 (same as S-enantiomer).
- Molecular Formula: C₆H₁₀ClF₂NO₂.
- Key Differences: Stereochemistry: The R-enantiomer exhibits opposite optical activity, which may lead to divergent biological activity in chiral environments (e.g., enzyme binding).
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- CAS : 1408076-44-5.
- Molecular Formula: C₇H₁₂ClF₂NO₂.
- Acidity: The free carboxylic acid (vs. methyl ester) enhances water solubility but may limit membrane permeability in biological systems. Applications: More suited for peptide synthesis or as a zwitterionic intermediate .
(S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride
- CAS: Not specified.
- Molecular Formula: C₁₁H₁₆ClNO.
- Lipophilicity: Higher logP compared to the difluoropyrrolidine derivatives due to the aromatic ring, impacting pharmacokinetic properties .
4-(Diphenylmethoxy)piperidine Hydrochloride
- CAS : 65214-86-0.
- Molecular Formula: C₁₈H₂₁NO·HCl.
- Key Differences :
Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
- CAS : 647857-74-6.
- Molecular Formula : C₁₁H₁₈F₂N₂O₄.
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate HCl | 1408057-39-5 | C₆H₁₀ClF₂NO₂ | 201.6 | Chiral specificity, high purity, methyl ester functionality | Drug discovery, chiral intermediates |
| (R)-Methyl 4,4-difluoropyrrolidine-2-carboxylate HCl | 1408057-39-5 | C₆H₁₀ClF₂NO₂ | 201.6 | Opposite enantiomer, inert storage conditions | Comparative chiral studies |
| (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl | 1408076-44-7 | C₇H₁₂ClF₂NO₂ | 215.63 | Methyl groups (steric hindrance), carboxylic acid | Peptide synthesis |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Piperidine core, diphenylmethoxy group | CNS drug development |
| (S)-2-(4-Methoxyphenyl)pyrrolidine HCl | - | C₁₁H₁₆ClNO | 213.7 | Aromatic substituent, enhanced lipophilicity | Receptor-binding assays |
准备方法
Fluorination and Ring Formation
Representative Preparation Procedure and Conditions
Although direct procedures specific to this compound are limited in open literature, analogous methods and related compounds provide insight into typical preparation conditions.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Fluorination | Use of DAST or Deoxo-Fluor at 0–25°C | Control temperature to avoid side reactions |
| Cyclization | Intramolecular cyclization under basic or acidic catalysis | Stereoselective ring closure |
| Esterification | Methanol, acid catalyst (HCl or H2SO4), reflux | Ensures full conversion to methyl ester |
| Salt Formation | HCl gas or HCl in ether, 0–25°C | Produces stable hydrochloride salt |
Stock Solution Preparation and Solubility Data
For laboratory and in vivo applications, preparation of stock solutions is critical. The following table from a reliable biochemical supplier illustrates typical stock solution preparations for this compound:
| Amount of Compound | Concentration | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 4.9603 |
| 5 mg | 5 mM | 4.9603 |
| 10 mg | 10 mM | 4.9603 |
- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water.
- Physical methods such as vortexing, ultrasound, or hot water baths are employed to aid dissolution.
- Solutions must be clear before proceeding to the next solvent addition to ensure homogeneity.
Research Findings and Industrial Considerations
- The compound’s synthesis benefits from mild reaction conditions and the use of catalysts to improve yield and stereoselectivity.
- Fluorination steps require careful temperature control to avoid decomposition.
- Esterification and salt formation are straightforward and yield stable, high-purity products.
- Purification is typically achieved by recrystallization from solvents like ethyl acetate and ethanol, yielding white crystalline hydrochloride salts.
- Industrial scale-up requires attention to solvent recovery and minimizing toxic byproducts, with preference for environmentally benign reagents.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Fluorinating agent | DAST, Deoxo-Fluor | Requires dry, inert atmosphere |
| Reaction temperature | 0–25°C | Avoids side reactions |
| Esterification solvent | Methanol | Acid-catalyzed, reflux conditions |
| Hydrochloride salt formation | HCl in ether or methanol | Room temperature, controlled addition |
| Purification solvent | Ethyl acetate, ethanol | Recrystallization for purity |
| Yield | Typically >85% | Dependent on step optimization |
| Enantiomeric excess (ee) | >99% | Achieved via chiral precursors or catalysts |
常见问题
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from impurity profiles or formulation differences.
Re-Analyze Batches : Ensure identical purity (>98%) and enantiomeric excess.
Standardize Assays : Use a common cell line (e.g., HEK293) and control (e.g., articaine hydrochloride).
Meta-Analysis : Compare pharmacokinetic parameters (Cmax, AUC) across studies to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
